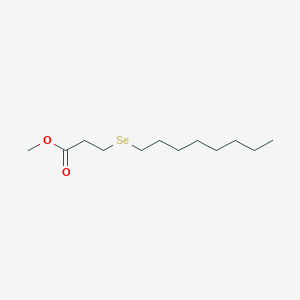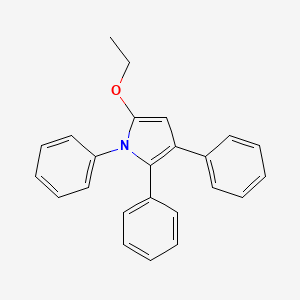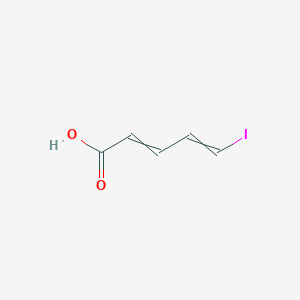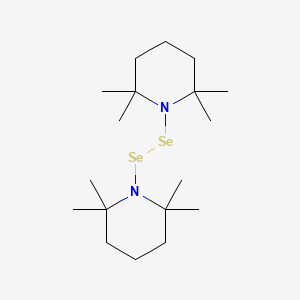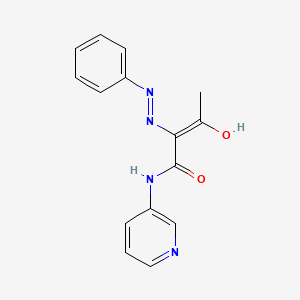
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide is an organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide typically involves a multi-step process. One common method includes the reaction of 3-hydroxy-2-phenyldiazenylbut-2-enamide with pyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-throughput screening techniques can also aid in optimizing the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide: shares similarities with other diazenyl compounds, such as (E)-3-hydroxy-2-phenyldiazenylbut-2-enamide and (E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-2-ylbut-2-enamide.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H14N4O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-phenyldiazenyl-N-pyridin-3-ylbut-2-enamide |
InChI |
InChI=1S/C15H14N4O2/c1-11(20)14(19-18-12-6-3-2-4-7-12)15(21)17-13-8-5-9-16-10-13/h2-10,20H,1H3,(H,17,21)/b14-11+,19-18? |
Clave InChI |
OUIUXJRHOQCQEY-DXMOEDQGSA-N |
SMILES isomérico |
C/C(=C(/C(=O)NC1=CN=CC=C1)\N=NC2=CC=CC=C2)/O |
SMILES canónico |
CC(=C(C(=O)NC1=CN=CC=C1)N=NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


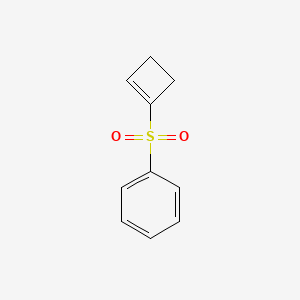

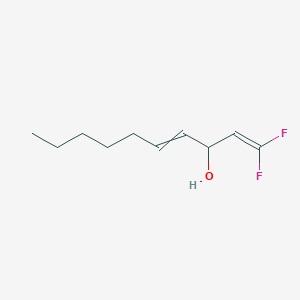

![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)


